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Compound of Interest

4-(Bromomethyl)pyridine
Compound Name:
hydrobromide

Cat. No. B1281217

This guide provides a comprehensive overview of the expected spectroscopic data for 4-
(Bromomethyl)pyridine hydrobromide, a key reagent in pharmaceutical and materials
science research. While publicly available spectra for this specific compound are limited, this
document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data based on its chemical structure and analogous compounds. The
information is intended for researchers, scientists, and professionals in drug development.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for 4-
(Bromomethyl)pyridine hydrobromide.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Protons ortho to
~8.5-8.8 Doublet 2H _
Nitrogen
Protons meta to
~7.5-7.8 Doublet 2H )
Nitrogen
) Methylene protons (-
~4.5-4.7 Singlet 2H
CH2Br)
. _ Pyridinium proton (N-
Variable Broad Singlet 1H

H)

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

~150-155 Carbons ortho to Nitrogen
~140-145 Carbon para to Nitrogen
~125-130 Carbons meta to Nitrogen
~30-35 Methylene carbon (-CH2Br)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~3000-2850 Weak C-H stretching (aliphatic)

~2800-2400 Broad N-H stretching (pyridinium)

~1610-1580 Strong C=C and C=N stretching
(aromatic ring)

~1480-1400 Medium C-H bending

~1200-1000 Medium C-N stretching

~700-600 Strong C-Br stretching

Table 4: Mass Spectrometry Data

m/z Value lon Notes

This corresponds to the

protonated free base, 4-
171/173 [M-HBr+H]* (bromomethyl)pyridine. The

two peaks are due to the

isotopic distribution of bromine.

The molecular ion peak for the
intact hydrobromide salt may
DED/2541256 ] be observed under certain
conditions, showing the
isotopic pattern for two

bromine atoms.

Note: The mass spectrum of the related 4-(bromomethyl)pyridine hydrochloride shows a peak
at m/e = 173 ([M+H]*) for the free base in positive ion mode electrospray mass spectrometry.

[1]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1152434.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following are generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-(Bromomethyl)pyridine hydrobromide in a
suitable deuterated solvent (e.g., DMSO-ds, D20).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS) or a suitable reference for the chosen solvent.

o Data Acquisition: Acquire the *H and 13C NMR spectra on a spectrometer, typically operating
at a frequency of 300 MHz or higher for 1H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

e Analysis: Integrate the peaks in the tH NMR spectrum to determine proton ratios and
analyze the chemical shifts and coupling patterns to assign the signals to the respective
nuclei.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the solid sample as a KBr pellet or by using an Attenuated
Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with
dry KBr powder and press it into a thin, transparent disk.

e Background Spectrum: Record a background spectrum of the empty sample compartment or
the clean ATR crystal.

e Sample Spectrum: Record the spectrum of the sample.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

o Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups in the molecule.

Mass Spectrometry (MS)
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» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the
solution as needed for the specific instrument.

« lonization: Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI).

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.

o Detection: The detector records the abundance of each ion at a specific m/z value.

e Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any
characteristic fragment ions.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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